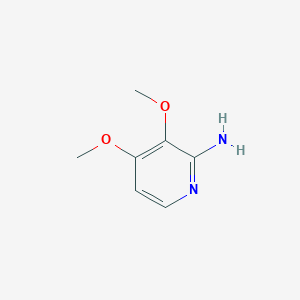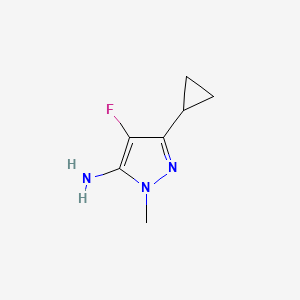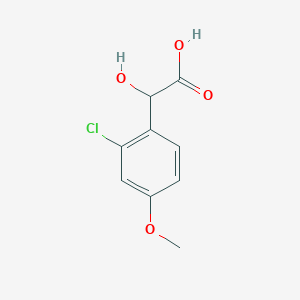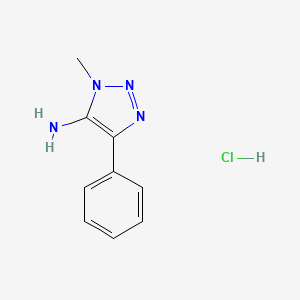
3,4-Dimethoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxypyridin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a pyridine ring, specifically at the 3 and 4 positions, and an amine group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxypyridin-2-amine typically involves the following steps:
Addition Reaction:
Condensation Reaction: The product from the addition reaction undergoes condensation with cyanamide in the presence of a sour agent.
Cyclization Reaction: The intermediate product is then subjected to cyclization using a Lewis acid protective agent and dry hydrogen chloride gas.
Methoxylation Reaction: The final step involves methoxylation using methanol and sodium hydroxide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and selectivity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and pollution .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Applications De Recherche Scientifique
3,4-Dimethoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4,5-Dimethoxypyridin-3-amine: Another derivative with methoxy groups at different positions.
Uniqueness: 3,4-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3,4-dimethoxypyridin-2-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
YFBUYFWXOBCBJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)

